N-Nitroso-N-methyloctadecylamine

Description

Identification and Chemical Characterization of Precursor Amines

The primary pathway to the formation of N-Nitroso-N-methyloctadecylamine involves the nitrosation of N-methyloctadecylamine, a secondary amine. However, this secondary amine is often generated from the degradation or transformation of more complex tertiary amines and other related compounds.

Research has shown that hair-care products containing N,N-dimethyloctadecylamine oxide can be a source of this compound. umn.edu Studies have detected the nitrosamine (B1359907) in a significant portion of products formulated with this amine oxide, with concentrations ranging from 28 to 969 parts per billion (ppb). umn.edu The formation mechanism likely involves the in-situ reduction of the amine oxide to the corresponding tertiary amine, N,N-Dimethyloctadecylamine, which then undergoes dealkylation and nitrosation.

N,N-Dimethyloctadecylamine, a tertiary amine, is a direct precursor to the formation of this compound. nih.govveeprho.com The process, known as dealkylative nitrosation, involves the reaction of the tertiary amine with a nitrosating agent. This reaction leads to the cleavage of a methyl group and the subsequent formation of the N-nitroso derivative of the resulting secondary amine, N-methyloctadecylamine. veeprho.com

Similar to N,N-dimethyloctadecylamine oxide, products containing N-Benzyl-N,N-dimethyloctadecylammonium chloride have also been found to contain this compound. umn.edu The quaternary ammonium (B1175870) compound can degrade to form tertiary amines, which can then serve as precursors for nitrosamine formation. The presence of a benzyl (B1604629) group adds another layer of complexity to the degradation pathways that can ultimately lead to the formation of N-methyloctadecylamine and its subsequent nitrosation.

The formation of nitrosamines from tertiary aliphatic amines is a well-established chemical transformation. sci-hub.seosti.gov The reaction mechanism typically begins with the N-nitrosation of the tertiary amine to form a quaternary N-nitrosoammonium species. sci-hub.se This intermediate is often unstable and can lose a nitroxyl (B88944) group (HNO) to generate an iminium ion. sci-hub.se The iminium ion is then hydrolyzed to yield a secondary amine and a carbonyl compound. sci-hub.se This newly formed secondary amine can then readily react with another equivalent of a nitrosating agent to produce the stable N-nitrosamine. veeprho.comsci-hub.se It has been observed that large aliphatic tertiary amines tend to produce higher yields of nitrosamines compared to their short-chain counterparts. osti.gov

Table 1: Precursor Amines for this compound

| Precursor Compound | Type of Amine | Role in Formation |

| N,N-Dimethyloctadecylamine Oxide | Amine Oxide | Can be reduced to N,N-Dimethyloctadecylamine, a direct precursor. umn.edu |

| N,N-Dimethyloctadecylamine | Tertiary Amine | Undergoes dealkylative nitrosation to form the target nitrosamine. nih.govveeprho.com |

| N-Benzyl-N,N-dimethyloctadecylammonium Chloride | Quaternary Ammonium Compound | Can degrade to form tertiary amine precursors. umn.edu |

Nitrosating Agents: Chemical Speciation and Reactivity

For nitrosamine formation to occur, a nitrosating agent must be present to react with the precursor amine. veeprho.com These agents are typically derived from nitrite (B80452) salts under acidic conditions.

Nitrous acid (HNO₂) is a key nitrosating agent in the formation of N-nitrosamines. libretexts.orgyoutube.com It is generally formed in situ from the acidification of nitrite salts, such as sodium nitrite (NaNO₂). veeprho.comnih.gov In an acidic environment, nitrous acid can exist in equilibrium with other reactive nitrogen species, including the nitrosonium cation (NO⁺), which is a potent electrophile. libretexts.orgpjoes.com The nitrosonium cation readily attacks the nitrogen atom of a secondary or tertiary amine, initiating the nitrosation process. libretexts.orgpjoes.com The reaction can proceed under moderately acidic conditions (pH 3-6) and at body temperature, highlighting the potential for in vivo formation if both precursors and nitrosating agents are present. osti.gov

Table 2: Key Nitrosating Species

| Nitrosating Agent | Formation | Role in Nitrosation |

| Nitrous Acid (HONO) | Formed from the acidification of nitrite salts. veeprho.comnih.gov | Acts as a primary nitrosating agent. libretexts.orgyoutube.com |

| Nitrosonium Cation (NO⁺) | Present in acidic solutions of nitrous acid. libretexts.org | A powerful electrophile that attacks the amine nitrogen. libretexts.orgpjoes.com |

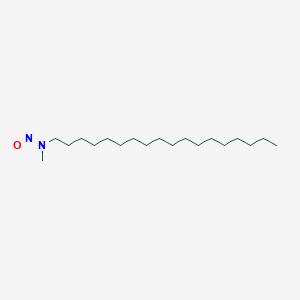

Structure

2D Structure

Properties

IUPAC Name |

N-methyl-N-octadecylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20-22/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZIJWXTDWOIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219172 | |

| Record name | Methyloctadecylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69112-94-3 | |

| Record name | Methyloctadecylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069112943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyloctadecylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSO-N-METHYLOCTADECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M1GK12WE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Mechanisms and Precursor Chemistry of N Nitroso N Methyloctadecylamine

Nitrosating Agents: Chemical Speciation and Reactivity

Influence of Nitrogen Oxides in Nitrosation Pathways

Nitrogen oxides (NOx) are potent nitrosating agents capable of forming N-nitrosamines under a broader range of conditions than traditional nitrosation via acidified nitrite (B80452). nih.gov Gaseous species such as dinitrogen trioxide (N2O3) and dinitrogen tetroxide (N2O4) can rapidly nitrosate secondary amines in both aqueous and organic solutions. sci-hub.senih.gov These reactions are significantly faster than those with acidified nitrite and can proceed efficiently under neutral and even alkaline conditions (pH 6-14). nih.gov

The mechanism involves the direct reaction of the amine with dissolved N2O3 or N2O4. nih.gov Oxygen can accelerate nitrosation by converting nitric oxide (NO) to nitrogen dioxide (NO2), which in turn forms the highly reactive nitrosating agents N2O3 or N2O4. nih.gov This pathway is particularly relevant in environments exposed to urban pollution, where nitrogen oxides are prevalent. nih.gov

Environmental and Chemical Factors Governing N-Nitrosation Kinetics

The rate and yield of N-Nitroso-N-methyloctadecylamine formation are governed by several environmental and chemical factors. These variables can significantly influence the reaction kinetics, affecting the likelihood and extent of contamination in various matrices.

Impact of pH on this compound Formation Dynamics

The pH of the reaction medium is a critical parameter in N-nitrosamine formation. nih.govbohrium.com

Acidic Conditions : Classical N-nitrosation involving nitrite as the precursor is highly pH-dependent and typically optimal in acidic conditions, around pH 2-5. sci-hub.se In this range, nitrite is converted to nitrous acid (HNO2), which is an intermediate in the formation of the active nitrosating species, N2O3. researchgate.net

Neutral to Alkaline Conditions : While nitrosation by nitrite is generally not favored under neutral or basic conditions, other pathways become significant. sci-hub.se The use of nitrogen oxides like N2O3 and N2O4 allows for the rapid formation of N-nitrosamines at neutral to alkaline pH. nih.gov For more basic amines, the nitrosamine (B1359907) yield from nitrogen oxides tends to decrease as the pH of the solution decreases. nih.gov The presence of certain carbonyl compounds, such as formaldehyde (B43269), can also facilitate N-nitrosation in neutral and alkaline solutions. sci-hub.se

Effects of Ultraviolet (UV) Irradiation and Photolysis

This compound is susceptible to degradation by ultraviolet (UV) light. nih.govumn.edu This process, known as photolysis, involves the cleavage of chemical bonds by light energy.

Degradation : In experiments, cosmetic products containing this compound showed a significant loss of the compound following irradiation with UV light. nih.govumn.edu

Mechanism : The photolysis of N-nitrosamines primarily proceeds through the cleavage of the nitrogen-nitrogen (N-N) bond. mdpi.comresearchgate.net For N-nitrosodimethylamine (NDMA), a related compound, UV photolysis leads to the homolytic cleavage of the N-N bond, forming an aminium radical and nitric oxide. mdpi.com This susceptibility to UV degradation is a key factor in the environmental persistence of nitrosamines. sci-hub.se

Exploration of Other Catalytic and Inhibitory Influences

The kinetics of N-nitrosation can be significantly altered by the presence of catalysts and inhibitors.

Catalysis : Certain substances can accelerate the rate of nitrosamine formation. These include:

Thiocyanate, Bromide, and Chloride : These ions can act as catalysts in the acid-catalyzed nitrosation of secondary amines, increasing the reaction rate. bohrium.com

Metal Salts : In some systems, particularly those involving nitric oxide in ethanol, metal salts (e.g., Cu(II), Zn(II), Fe(III)) can accelerate N-nitrosamine formation. nih.gov

Inhibition : Conversely, some compounds can inhibit N-nitrosation, often by reacting with the nitrosating agent.

Ascorbic Acid (Vitamin C) : Ascorbic acid is a well-known inhibitor of N-nitrosation. bohrium.comnih.gov It acts by rapidly reducing nitrite and other nitrosating agents, thereby preventing them from reacting with amines. nih.gov Its inhibitory effect has been demonstrated in both acidic and bacterially mediated nitrosation at neutral pH. nih.gov

Endogenous and Exogenous Formation Pathways in Complex Matrices

This compound can be formed through both external (exogenous) and internal (endogenous) pathways.

Exogenous Formation : This refers to the formation of the compound outside of a living organism. A clear example is the detection of this compound in commercial hair-care products, with levels ranging from 28 to 969 parts per billion (ppb). nih.gov This formation occurs due to the reaction of precursor amines, used as ingredients, with nitrosating agents present as contaminants or formed during storage. nih.gov

Endogenous Formation : This pathway involves the formation of N-nitrosamines within the body. dfg.de If precursors like N-methyloctadecylamine are ingested, they can react with nitrosating agents in the acidic environment of the stomach to form this compound. bohrium.comaltex.org Nitrite, a common nitrosating agent in vivo, can be derived from the diet (e.g., cured meats) or through the reduction of nitrate (B79036) by oral bacteria. bohrium.comeuropa.eu While direct studies on the endogenous formation of this specific nitrosamine are limited, the general principles of in vivo nitrosation are well-established for other amines. dfg.dealtex.org

Data Tables

Table 1: Detection of this compound in Hair-Care Products

This table summarizes findings from an analysis of cosmetic products for the presence of this compound. nih.gov

| Precursor Ingredient in Product | Number of Products Analyzed | Number of Products with this compound | Concentration Range (ppb) |

| N,N-dimethyloctadecylamine oxide | 11 | 8 | 28 - 969 |

| N-benzyl-N,N-dimethyloctadecylammonium chloride | 38 | 3 | 28 - 969 |

Table 2: Summary of Factors Influencing this compound Formation

This table outlines key factors and their effects on the formation kinetics of N-nitrosamines.

| Factor | Effect on Formation | Relevant Conditions/Notes | Source(s) |

| pH | Rate is optimal in acidic media (pH 2-5) for nitrite-based nitrosation. Rapid formation can occur at neutral/alkaline pH with NOx. | Nitrous acid (HNO2) is the key intermediate in acidic conditions. | sci-hub.senih.govbohrium.com |

| Nitrogen Oxides (NOx) | Potent nitrosating agents (N2O3, N2O4) that significantly accelerate formation. | Effective in aqueous and organic solutions, and at neutral/alkaline pH. | sci-hub.senih.gov |

| UV Irradiation | Causes degradation (photolysis) of the compound. | Primarily involves cleavage of the N-N bond. | nih.govumn.edumdpi.com |

| Catalysts (e.g., Thiocyanate) | Increase the rate of nitrosation. | Particularly effective in acid-catalyzed reactions. | bohrium.com |

| Inhibitors (e.g., Ascorbic Acid) | Decrease or block formation. | Acts as a scavenger by reacting with nitrosating agents. | bohrium.comnih.gov |

| Precursor Availability | Formation is dependent on the presence of precursor amines. | Found in products containing N,N-dimethyloctadecylamine oxide, among others. | nih.gov |

Advanced Analytical Methodologies for N Nitroso N Methyloctadecylamine Detection and Quantification

Chromatographic Separation Techniques for Trace Analysis

Chromatographic techniques are fundamental to the analysis of N-nitrosamines, providing the necessary separation from complex matrices prior to detection. Both gas and liquid chromatography are widely used, each with its own advantages for nitrosamine (B1359907) profiling.

Application of Gas Chromatography (GC) in Isolation and Separation

Gas chromatography (GC) is a well-established and powerful technique for the separation of volatile and semi-volatile compounds, making it suitable for the analysis of many nitrosamines. restek.comresolvemass.ca When coupled with various detectors, GC can effectively isolate and identify specific nitrosamines, including N-Nitroso-N-methyloctadecylamine, from a variety of sample types.

The primary advantage of GC lies in its high resolving power, which allows for the separation of closely related compounds. restek.com For nitrosamine analysis, direct liquid injection is a common sample introduction technique that is effective for a broad range of volatilities. restek.com However, for some of the more volatile nitrosamines, headspace sample introduction may be utilized. restek.com The choice of GC column is critical for achieving optimal separation. Modeling software can be used to select an appropriate analytical column and optimize method parameters, significantly reducing method development time. restek.com

In a study analyzing hair-care products, gas chromatography was employed to detect this compound. nih.gov The presence of this compound was confirmed in several products, with levels ranging from 28 to 969 ppb. nih.gov Another study on household dishwashing liquids used GC to analyze for N-nitroso-N-methyldodecylamine and N-nitroso-N-methyltetradecylamine. nih.gov

It is important to note that some nitrosamines, like N-nitrosodiphenylamine, can degrade at the high temperatures used in GC injection ports, which can affect the accuracy of the analysis. epa.gov Therefore, careful method development and validation are crucial.

Liquid Chromatography (LC) Methodologies for Nitrosamine Profiling

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), has become an indispensable tool for the analysis of a wide range of nitrosamines. rsc.orgchromatographytoday.comchromatographyonline.com A key advantage of LC is its suitability for analyzing less volatile and thermally unstable compounds, which may not be amenable to GC analysis. chromatographyonline.com

LC methods offer versatility in terms of mobile phase composition and stationary phase chemistry, allowing for the optimization of separations for various nitrosamines. rsc.orgthermofisher.com Reversed-phase chromatography is commonly employed, often with C18 columns, to separate nitrosamines based on their hydrophobicity. chromatographyonline.comthermofisher.com The use of gradient elution, where the mobile phase composition is changed during the analytical run, allows for the separation of a wide range of nitrosamines with different polarities in a single analysis. nih.gov

Recent advancements in LC technology, such as the development of smaller particle size columns (e.g., sub-2 µm), have led to significant improvements in efficiency and resolution, enabling faster analysis times. rsc.org For instance, a UHPLC method was developed for the analysis of nine different N-nitrosamines, demonstrating the capability of modern LC systems for comprehensive nitrosamine profiling. rsc.org

High-Sensitivity Detection Systems and Principles

Achieving the low detection limits required for nitrosamine analysis necessitates the use of highly sensitive and selective detection systems. Thermal Energy Analyzers (TEA) and Mass Spectrometry (MS) are the most prominent detectors used in conjunction with chromatographic separation for the trace analysis of this compound and other nitrosamines.

Thermal Energy Analyzer (TEA) Detection: Operational Principles and Specificity

The Thermal Energy Analyzer (TEA) is a highly specific detector for nitrogen-containing compounds, particularly nitrosamines. chromatographytoday.comfilab.fr Its remarkable selectivity and sensitivity have made it an industry standard for nitrosamine analysis for many years. chromatographytoday.comusp.org

The operational principle of the TEA involves the pyrolytic cleavage of the N-N=O bond in nitrosamines. labcompare.com The effluent from the gas chromatograph enters a pyrolyzer heated to around 500°C, which causes the N-NO bond to break, releasing a nitric oxide (NO) radical. usp.orglabcompare.com This NO radical then reacts with ozone (O₃) in a reaction chamber, producing electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence) in the near-infrared region (above 600 nm). usp.orglabcompare.com This emitted light is detected by a sensitive photomultiplier tube, and the resulting signal is proportional to the amount of nitrosamine present. usp.orglabcompare.com

A key advantage of the TEA is its high selectivity for nitrosamines over other nitrogen-containing compounds. chromatographytoday.comlabcompare.com By carefully controlling the pyrolyzer temperature, interference from compounds with C-N bonds can be minimized. labcompare.com The TEA can also be used for the analysis of total nitrosamine content in a sample through a chemical stripping method, which provides a rapid screening tool. usp.orglabcompare.com In a study of hair-care products, a GC system interfaced with a TEA was used to quantify this compound. nih.gov The high specificity of the TEA detector makes it a valuable tool for confirming the presence of nitrosamines in complex matrices. nih.gov

Mass Spectrometry (MS) for Confirmation and Quantification: GC-MS and LC-MS Approaches

Mass spectrometry (MS) has become the gold standard for the confirmation and quantification of trace-level impurities, including nitrosamines. resolvemass.caresolvemass.ca When coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides unparalleled sensitivity and selectivity. rsc.orgresolvemass.ca

GC-MS is particularly well-suited for the analysis of volatile nitrosamines. resolvemass.caresolvemass.ca The use of tandem mass spectrometry (GC-MS/MS) is often preferred as it significantly enhances selectivity by monitoring specific precursor-to-product ion transitions, which helps to reduce matrix interference and achieve very low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. resolvemass.canih.gov High-resolution mass spectrometry (HRMS) can also be used with GC to provide highly accurate mass measurements, further increasing confidence in compound identification. ijpsjournal.com The presence of this compound in hair-care products was confirmed using combined gas chromatography-mass spectrometry. umn.edu

LC-MS , especially LC-MS/MS, is a versatile and widely used technique for a broad spectrum of nitrosamines, including those that are less volatile or thermally labile. rsc.orgshimadzu.comshimadzu.com Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common ionization sources used to generate ions from the nitrosamines separated by the LC column. ijpsjournal.com Triple quadrupole mass spectrometers are frequently used for quantitative analysis due to their excellent sensitivity and the ability to perform multiple reaction monitoring (MRM). nih.govshimadzu.com High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are also employed with LC to provide accurate mass data for both known and unknown nitrosamines. rsc.orgmdpi.com

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various nitrosamines using different MS-based methods, illustrating the high sensitivity of these techniques.

| Nitrosamine | Method | LOD | LOQ | Matrix | Reference |

| N-nitrosodimethylamine (NDMA) | GC-MS/MS | 0.02 ppm | 0.06 ppm | Valsartan | nih.gov |

| N-nitrosodiethylamine (NDEA) | GC-MS/MS | 0.03 ppm | 0.09 ppm | Valsartan | nih.gov |

| Various Nitrosamines | LC-MS/MS | 20 ng/g | 50 ng/g | Sartans | nih.gov |

| Nine N-nitrosamines | UHPLC-HRAM-MS | 0.4-12 ng/L | - | Water | rsc.org |

| N-nitrosodibenzylamine (NDBzA) | GC-TEA | - | 2.1 ppb (repeatability) | Ham | nih.gov |

Chemiluminescence Detection in N-Nitroso Compound Analysis

Chemiluminescence detection is a highly sensitive technique that relies on the emission of light from a chemical reaction. acs.orgnih.gov In the context of N-nitroso compound analysis, it is most notably employed in the Thermal Energy Analyzer (TEA), as previously discussed. nih.gov The reaction between the nitric oxide radical released from the pyrolysis of nitrosamines and ozone produces the chemiluminescent signal. labcompare.com

Beyond its use in TEA, chemiluminescence detection can also be coupled with other analytical techniques. For example, a method has been developed that uses UV-photolysis to break the N-NO bond in nitrosamines, followed by chemiluminescence detection of the resulting nitric oxide. acs.orgacs.org This approach can be used to determine the total N-nitrosamine concentration in aqueous samples. acs.org The detection limits for this method were reported to be between 0.07 µM and 0.13 µM for different N-nitrosamines. acs.org

Another innovative approach involves high-performance liquid chromatography with online UV irradiation and luminol (B1675438) chemiluminescence detection. researchgate.net In this method, N-nitrosamines are converted to peroxynitrite by UV irradiation, which then reacts with luminol to produce a chemiluminescent signal. This technique has demonstrated very low detection limits, in the range of 1.5 to 3.0 ng/L for several nitrosamines. researchgate.net

The high sensitivity of chemiluminescence makes it a powerful tool for trace-level analysis of N-nitroso compounds. nih.govyoutube.com

Rigorous Method Validation and Quality Assurance Protocols

The accurate detection and quantification of this compound, a non-volatile nitrosamine, in complex consumer product matrices demand highly specific and sensitive analytical methods. Rigorous validation and quality assurance are paramount to ensure that the data generated are reliable and reproducible, which is critical for regulatory compliance and consumer safety. This involves the development of specialized sample preparation techniques, the use of appropriate internal standards for precise quantification, and the clear establishment of analytical performance characteristics such as detection and quantification limits.

Development of Robust Sample Preparation and Extraction Techniques for Diverse Matrices

The primary challenge in analyzing this compound lies in its isolation from complex sample matrices, such as cosmetics and personal care products, without causing degradation or loss of the analyte. juniperpublishers.com The choice of extraction technique is critical and is often tailored to the specific properties of the matrix.

Historically, the analysis of this compound in products like hair conditioners involved direct extraction. A common procedure includes weighing the sample into a centrifuge tube, adding a suitable solvent like dichloromethane, and mixing thoroughly using a vortex mixer. The sample is then centrifuged to separate the organic solvent layer containing the nitrosamine from the insoluble matrix components. This extract can then be concentrated and analyzed. nih.govumn.eduthermofisher.com

Modern analytical chemistry has introduced more advanced and efficient extraction methodologies for nitrosamines in diverse and complex matrices. nih.gov These methods aim to improve recovery, reduce solvent consumption, and minimize sample handling. thermofisher.comrsc.org

Key Extraction Techniques:

Liquid-Liquid Extraction (LLE): This is a conventional method where the sample is partitioned between two immiscible liquid phases. For nitrosamines, this often involves extraction from an aqueous phase into an organic solvent like dichloromethane. thermofisher.comnih.gov

Solid-Phase Extraction (SPE): This technique uses a solid sorbent material to selectively adsorb the analyte from a liquid sample. The analyte is later eluted with a small volume of solvent. For instance, Ambersorb 572, a granular adsorbent, has been successfully used for extracting N-nitrosodimethylamine (NDMA) from water samples, demonstrating a significant reduction in solvent use and increased sample throughput compared to traditional LLE. nih.gov

Vortex-Assisted Dispersive Liquid-Liquid Microextraction (VA-DLLME): This is a miniaturized version of LLE that offers high enrichment factors. nih.govrsc.org In this technique, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The large surface area between the fine droplets of the extraction solvent and the aqueous sample facilitates rapid extraction of the analytes. nih.govrsc.org This method has been successfully applied to the simultaneous determination of nine prohibited N-nitrosamines in various cosmetic products. nih.govrsc.org

The development of these techniques is driven by the need for methods that are not only sensitive and accurate but also fast, simple, and affordable for routine quality control in laboratories. nih.govrsc.org

Table 1: Overview of Sample Preparation and Extraction Techniques for Nitrosamines This table is interactive. Click on the headers to sort the data.

| Extraction Technique | Target Analyte(s) | Matrix | Key Advantages | Reference |

|---|---|---|---|---|

| Direct Solvent Extraction | This compound | Hair-Care Products | Simple, direct approach for specific matrices. | nih.gov, umn.edu |

| Solid-Phase Extraction (SPE) | N-Nitrosodimethylamine (NDMA) | Drinking and Surface Water | Reduced solvent consumption; increased productivity. | nih.gov |

| Vortex-Assisted Dispersive Liquid-Liquid Microextraction (VA-DLLME) | Nine prohibited N-nitrosamines | Cosmetic Products | Fast, simple, affordable, high enrichment factors. | rsc.org, nih.gov |

| Automated Liquid-Liquid Extraction | Volatile and less volatile nitrosamines | Pharmaceutical Metformin | High throughput, reduced contamination risk. | thermofisher.com |

Utilization of Internal Standards (e.g., Radiolabeled Analogs) for Quantitation

To achieve accurate and precise quantification in trace analysis, especially within complex matrices, the use of an internal standard (IS) is indispensable. The internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to the sample before any preparation steps. It co-elutes with the analyte and helps to correct for any loss of the target compound during extraction, cleanup, and instrumental analysis. nih.govumn.edu

For the specific analysis of this compound, a radiolabeled analog, [1-¹⁴C]this compound , has been effectively used as an internal standard. nih.govumn.edu The use of an isotopically labeled version of the analyte is considered the gold standard because its chemical behavior is nearly identical to that of the unlabeled analyte, ensuring the most accurate correction for analytical variability.

In the broader context of nitrosamine analysis, isotopically labeled standards, particularly deuterated analogs (e.g., NDMA-d6, NDEA-d10), are widely employed. researchgate.netsigmaaldrich.com These standards are used in methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to ensure high accuracy and reproducibility. acs.orgnih.gov The choice of internal standard is a critical component of method validation and is essential for reliable quality control testing. resolvemass.ca

Table 2: Internal Standards Used in Nitrosamine Analysis This table is interactive. Click on the headers to sort the data.

| Internal Standard | Target Analyte | Analytical Technique | Reference |

|---|---|---|---|

| [1-¹⁴C]this compound | This compound | Gas Chromatography-Thermal Energy Analyzer (GC-TEA) | nih.gov, umn.edu |

| NDMA-d6 | N-Nitrosodimethylamine (NDMA) | LC-MS/MS | researchgate.net, sigmaaldrich.com |

| NDEA-d10 | N-Nitrosodiethylamine (NDEA) | LC-MS/MS | sigmaaldrich.com |

| NDPA-d14 | N-Nitrosodipropylamine (NDPA) | LC-MS/MS | researchgate.net |

Establishment of Detection and Quantification Limits in Complex Samples

A critical aspect of any analytical method validation is the establishment of its sensitivity, defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). nih.govresearchgate.net The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. npra.gov.my For carcinogenic impurities like nitrosamines, methods must be sensitive enough to quantify them at or below the established regulatory limits. npra.gov.my

In a study analyzing 53 cosmetic products, this compound was detected and quantified in 11 samples at concentrations ranging from 28 to 969 ppb (µg/kg) . nih.govumn.edu The presence of the compound was confirmed by combined gas chromatography-mass spectrometry (GC-MS). nih.govumn.edu

Modern analytical methods for other nitrosamines in complex matrices like cosmetics have achieved even lower quantification limits. For example, a method using VA-DLLME followed by GC-MS reported LODs and LOQs at the low µg/kg level for nine different nitrosamines. nih.govrsc.org Another LC-APCI-MS method for eight common nitrosamines in consumer products was capable of quantifying all analytes at or below the regulatory limit of 50 µg/kg for cosmetic formulations. Research on nitrosamines migrating from food contact materials has demonstrated methods with detection limits ranging from 0.15 to 1.4 ng/g (or µg/kg). researchgate.net

These findings underscore the capability of modern analytical instrumentation to detect and quantify nitrosamines, including this compound, at trace levels necessary to ensure product safety.

Table 3: Reported Detection/Quantification Levels for Nitrosamines in Various Matrices This table is interactive. Click on the headers to sort the data.

| Analyte/Group | Matrix | Quantification Level / Range | Method | Reference |

|---|---|---|---|---|

| This compound | Hair-Care Products | 28 - 969 µg/kg | GC-TEA | nih.gov, umn.edu |

| Nine Prohibited N-Nitrosamines | Cosmetic Products | Low µg/kg level (LOQ) | VA-DLLME-GC-MS | rsc.org, nih.gov |

| Eight Common N-Nitrosamines | Cosmetic Formulations | ≤ 50 µg/kg | LC-APCI-MS | , |

| Polar N-Nitrosamines | Cosmetics and Tattoo Inks | 10 - 1000 µg/kg | LC-MS | edqm.eu |

| Nine N-Nitrosamines | Meat Products | 0.15 - 1.4 ng/g (LOD) | UHPLC-HESI-MS | researchgate.net |

Carcinogenic and Genotoxic Potentials Associated with N Nitroso N Methyloctadecylamine

General Mechanisms of Nitrosamine (B1359907) Carcinogenesis

N-nitroso compounds (NOCs) are a class of potent chemical carcinogens found in various environmental sources, including food, water, cosmetics, and tobacco smoke. mdpi.comnih.gov A significant number of these compounds have demonstrated the ability to induce tumor development in laboratory animals. capes.gov.br The carcinogenicity of nitrosamines is not direct; they require metabolic activation to exert their harmful effects. youtube.com

Experimental Evidence and Toxicological Models for Nitrosamines as a Class

Extensive research has demonstrated the carcinogenic properties of nitrosamines in animal models. researchgate.net For instance, N'-Nitrosonornicotine (NNN) and N-nitrosopiperidine (NPIP) are known to be potent carcinogens in the esophagus and nasal cavity of rats, as well as pulmonary carcinogens in mice. acs.org Similarly, N-nitrosopyrrolidine (NPYR) primarily induces liver tumors in rats and is a weak lung carcinogen in mice. acs.org The simultaneous administration of amines and nitrites, which can form nitrosamines in the body, has also been shown to induce tumors in experimental animals. dtic.mil

The carcinogenicity of different nitrosamines can vary depending on their structure and metabolic rate. oup.com Symmetrical nitrosamines are often linked to liver cancer, while asymmetrical ones are associated with esophageal squamous cell carcinoma. oup.com While many nitrosamines are potent carcinogens in rodents, not all exhibit the same level of potency. nih.gov Some have a carcinogenic potential that overlaps with non-nitrosamine carcinogens, and others may lack carcinogenic potential altogether. nih.gov Mutagenicity is often used as a surrogate for carcinogenicity in assessing the risk of these compounds. nih.gov

Specific to N-Nitroso-N-methyloctadecylamine, it has been detected in some hair-care products at levels ranging from 28 to 969 parts per billion. umn.edu

Role of Metabolic Activation in Mediating Carcinogenic Effects

The carcinogenic activity of nitrosamines is contingent upon their metabolic activation, a process primarily catalyzed by cytochrome P450 (CYP) enzymes. youtube.comacs.orgnih.gov This activation is a critical step that unleashes their cancer-causing potential. acs.org The primary metabolic activation pathway is believed to be α-hydroxylation, which involves the hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group. youtube.comacs.org

This initial enzymatic step leads to the formation of an unstable α-hydroxynitrosamine. youtube.com This intermediate then undergoes spontaneous degradation, ultimately forming a highly reactive diazonium ion. youtube.comwikipedia.org It is this diazonium ion that can react with DNA, forming DNA adducts and initiating the carcinogenic process. youtube.comnih.govwikipedia.org

Different CYP isoenzymes are involved in the metabolism of various nitrosamines. For example, CYP2E1 is a key enzyme in the bioactivation of N-nitrosodimethylamine (NDMA), while CYP2A6 and CYP1A1 are involved in the metabolism of other nitrosamines like N-nitrosodiethylamine (NDEA), N-nitrosodipropylamine (NDPA), N-nitrosomorpholine (NMOR), N-nitrosopiperidine (NPIP), and N-nitrosopyrrolidine (NPYR). oup.com The expression of these enzymes can vary across different organs and species, which may explain the different target organs for various nitrosamines. oup.com For instance, CYP2E1 is highly expressed in the liver, which is a primary site for the metabolism of many nitrosamines. oup.com

Molecular Mechanisms of Genotoxicity Induced by N-Nitroso Compounds

The genotoxicity of N-nitroso compounds stems from their ability to chemically modify DNA, leading to mutations and chromosomal damage. This process is a direct consequence of their metabolic activation into highly reactive electrophilic species.

DNA Alkylation and Formation of DNA Adducts

Upon metabolic activation, N-nitroso compounds are converted into potent alkylating agents. researchgate.net These agents, specifically the electrophilic diazonium ions, readily react with the nucleophilic sites on DNA bases. nih.govwikipedia.org This covalent binding results in the formation of DNA adducts, which are sections of DNA bound to a cancer-causing chemical. nih.govwikipedia.orgnih.gov

Alkylation can occur at various positions on the DNA bases, including both oxygen and nitrogen atoms. mdpi.com For example, N-nitrosodimethylamine (NDMA) metabolism leads to the formation of methyl DNA adducts. nih.gov Similarly, N-nitrosodiethylamine (NDEA) metabolism produces ethyl DNA adducts. nih.gov The formation of O6-alkylguanine is a particularly critical DNA lesion, as it is highly mutagenic. nih.gov If not repaired, these DNA adducts can lead to miscoding during DNA replication, a central event in the initiation of cancer. nih.govresearchgate.net

The specific pattern of DNA alkylation can be influenced by the structure of the nitrosamine. nih.gov Longer-chained alkylnitroso compounds may lead to rearranged DNA alkylation products. nih.gov

Induction of Gene Mutations and Chromosomal Aberrations

The formation of DNA adducts by N-nitroso compounds is a primary cause of gene mutations. researchgate.net These adducts can interfere with the normal processes of DNA replication and transcription, leading to errors in the genetic code. For example, the presence of an O6-methylguanine adduct can cause a G:C to A:T transition mutation during DNA replication. The accumulation of such mutations in critical genes, such as oncogenes and tumor suppressor genes, can drive the process of carcinogenesis. who.int

In addition to point mutations, N-nitroso compounds and other genotoxic agents can induce larger-scale damage to chromosomes, known as chromosomal aberrations. scialert.net These can include breaks, deletions, and rearrangements of chromosome segments. mdpi.com Such chromosomal instability is a hallmark of many cancers and can lead to significant disruptions in cellular function. mdpi.com Studies have shown that chemical mutagens are effective inducers of chromosomal aberrations in various organisms. scialert.net While not all mutations are detrimental, the chromosomal changes induced by mutagens are often associated with adverse outcomes. scialert.net

Involvement of Reactive Oxygen Species (ROS) and Free Radical Chemistry in DNA Damage

The metabolism of certain N-nitroso compounds can lead to the generation of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) and hydroxyl radicals, that can cause oxidative stress. youtube.compeptidesciences.com This oxidative stress can damage cellular components, including DNA. medicalnewstoday.com

ROS can directly damage DNA by oxidizing the nucleotide bases. youtube.com Guanine is particularly susceptible to oxidation, leading to the formation of lesions like 8-hydroxyguanine. youtube.com This damaged base can mispair during DNA replication, resulting in mutations. Oxidative DNA damage is believed to be linked to various diseases, including cancer. youtube.com

Furthermore, the inflammatory response that can be triggered by cellular damage, including that caused by N-nitroso compounds, is often associated with the production of ROS and reactive nitrogen species (RNS). medicalnewstoday.comnih.gov Chronic inflammation and the associated oxidative and nitrative stress can contribute to the development of long-term diseases. medicalnewstoday.com The interplay between ROS and RNS can lead to an imbalance in cellular signaling pathways, further contributing to the pathophysiology of diseases like cancer. nih.gov

In Vitro and In Vivo Genotoxicity Assessment Methodologies

The evaluation of the genotoxic potential of chemical compounds, such as this compound, involves a battery of tests designed to detect various forms of DNA damage and mutation. These assays are conducted both in vitro, using bacterial or mammalian cells, and in vivo, within a living organism, to provide a comprehensive assessment of a substance's ability to interact with genetic material.

Bacterial Reverse Mutation Assays (e.g., Ames Test)

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used short-term assay to assess the mutagenic potential of a chemical. nelsonlabs.com It employs specific strains of bacteria, typically Salmonella typhimurium and Escherichia coli, which carry mutations in genes responsible for synthesizing essential amino acids like histidine or tryptophan, respectively. nih.gov Due to these mutations, the bacteria are auxotrophic, meaning they cannot grow on a medium lacking the specific amino acid. nih.gov The principle of the test is to expose these bacterial strains to a test substance and determine if the substance can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize the essential amino acid and form colonies. nih.govhesiglobal.org

For compounds like N-nitrosamines, which often require metabolic activation to become mutagenic, the assay is typically performed in the presence of a mammalian liver homogenate, most commonly a 9,000g supernatant fraction referred to as S9. nih.govhesiglobal.org This S9 mix contains cytochrome P450 enzymes that can simulate the metabolic processes occurring in the liver. nih.gov The choice of S9 source (e.g., from rats or hamsters) and the experimental procedure (e.g., pre-incubation vs. plate incorporation) can influence the sensitivity of the assay for detecting nitrosamines. nih.govnih.gov For instance, studies on various N-nitrosamines have shown that hamster liver S9 is often more effective than rat liver S9 for bioactivation, and a pre-incubation method generally provides the most sensitive conditions for detecting their mutagenicity. nih.govnih.govresearchgate.net

Table 1: Mutagenicity of N-Methyl-N-nitroso-1-alkylamines in Salmonella typhimurium This interactive table summarizes the mutagenic activity of various N-Methyl-N-nitroso-1-alkylamines, highlighting the influence of alkyl chain length on mutagenic potential.

| Compound Name | Alkyl Chain Length | Mutagenicity Result |

|---|---|---|

| N-Methyl-N-nitroso-ethylamine | 2 | Negative |

| N-Methyl-N-nitroso-propylamine | 3 | Positive |

| N-Methyl-N-nitroso-butylamine | 4 | Positive |

| N-Methyl-N-nitroso-hexylamine | 6 | Positive |

| N-Methyl-N-nitroso-heptylamine | 7 | Positive |

| N-Methyl-N-nitroso-octanamine | 8 | Positive |

| N-Methyl-N-nitroso-nonylamine | 9 | Positive |

| N-Methyl-N-nitroso-decanamine | 10 | Positive |

| N-Methyl-N-nitroso-undecylamine | 11 | Positive |

| N-Methyl-N-nitroso-dodecanamine | 12 | Positive |

Source: Adapted from Andrews and Lijinsky, 1980. ca.gov

Mammalian Cell-Based Assays for DNA Damage and Repair Responses

To complement bacterial assays and to assess genotoxicity in a system more relevant to human biology, a variety of in vitro assays using mammalian cells are employed. These tests can detect a broader range of genetic damage, including chromosomal damage, which is not detected by the Ames test.

Commonly used mammalian cell-based assays include:

Micronucleus Test: This assay detects the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. hesiglobal.org An increase in micronucleated cells indicates that the test substance may be a clastogen (chromosome-breaking agent) or an aneugen (agent causing chromosome loss). nelsonlabs.comhesiglobal.org Studies on various nitrosamine drug substance-related impurities (NDSRIs) have shown that compounds positive in the Enhanced Ames Test also induce concentration-dependent increases in micronuclei in human TK6 cells in the presence of hamster liver S9. nih.gov

Gene Mutation Assays: Assays like the mouse lymphoma assay (MLA) or the HPRT (hypoxanthine-guanine phosphoribosyltransferase) gene mutation assay are used to detect mutations in specific genes within mammalian cells. nih.gov These assays can identify a chemical's ability to induce point mutations and small deletions.

DNA Strand Breakage and Repair Assays: The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose, lysed, and subjected to electrophoresis; damaged DNA containing breaks migrates away from the nucleus, forming a "comet" shape. diffundit.comnih.gov Unscheduled DNA Synthesis (UDS) assays measure the induction of DNA repair, where cells incorporate radiolabeled nucleotides as they repair damaged DNA. hesiglobal.org Studies have shown that some nitrosamines can induce DNA fragmentation and UDS in primary rat and human hepatocytes. hesiglobal.org

These assays are typically conducted with and without an external metabolic activation system, such as the S9 mix, to determine if the compound itself or its metabolites are responsible for the genotoxic effects. hesiglobal.org For many nitrosamines, metabolic activation by specific cytochrome P450 (CYP) enzymes is crucial for their genotoxicity. researchgate.netnih.gov Specific experimental data on this compound in these mammalian cell-based assays were not found in the reviewed scientific literature.

Table 2: Overview of In Vitro Mammalian Genotoxicity Assays This interactive table outlines the principles and endpoints of key mammalian cell-based assays used for genotoxicity assessment.

| Assay Type | Principle | Endpoint Measured |

|---|---|---|

| In Vitro Micronucleus Test | Detects chromosome fragments or whole chromosomes left outside the main nucleus after cell division. | Frequency of micronucleated cells. |

| Mouse Lymphoma Assay (MLA) | Measures forward mutations at the thymidine (B127349) kinase (TK) locus in mouse lymphoma cells. | Frequency of mutant colonies. |

| Comet Assay | Measures DNA strand breaks by observing the migration of DNA fragments in an electric field. | Length and intensity of the "comet tail". |

| Unscheduled DNA Synthesis (UDS) | Quantifies DNA repair synthesis by measuring the incorporation of radiolabeled thymidine. | Amount of incorporated radioactivity. |

Source: Information compiled from multiple sources. nelsonlabs.comhesiglobal.orgnih.govdiffundit.com

In Vivo Studies on Chromosomal Aberrations and Micronucleus Formation

In vivo genotoxicity studies are essential for evaluating the mutagenic potential of a substance within a whole organism, accounting for the absorption, distribution, metabolism, and excretion (ADME) processes that are absent in in vitro systems. The two most common in vivo assays for detecting chromosomal damage are the chromosomal aberration assay and the micronucleus test, typically conducted in rodents. nih.gov

In Vivo Chromosomal Aberration Assay: This method involves treating animals with the test substance and then collecting cells, usually from the bone marrow, at an appropriate time. researchgate.net The cells are arrested in metaphase, and the chromosomes are examined microscopically for structural abnormalities such as breaks, deletions, and rearrangements. nelsonlabs.comresearchgate.net

In Vivo Micronucleus Test: This is the most widely used in vivo genotoxicity test for assessing chromosomal damage. nih.gov Animals, typically mice or rats, are exposed to the test compound, and bone marrow or peripheral blood cells are analyzed for the presence of micronuclei in newly formed red blood cells (polychromatic erythrocytes). nih.govnih.gov The test detects both clastogenic and aneugenic effects. nih.gov The simplicity of scoring and its high reliability have made it a standard regulatory requirement for hazard identification. nih.gov

These in vivo assays provide a more comprehensive assessment of genotoxic risk as they reflect the potential for a chemical or its metabolites to reach and damage the genetic material of target cells in a living animal. diffundit.com While studies on compounds like N-nitrosodiethylamine (NDEA) have demonstrated dose-dependent increases in genotoxicity in rodent liver using in vivo assays, specific in vivo studies on the potential of this compound to induce chromosomal aberrations or micronuclei were not identified in the reviewed literature. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N-dimethyloctadecylamine |

| N,N-dimethyloctadecylamine oxide |

| N-benzyl-N,N-dimethyloctadecylammonium chloride |

| N-Methyl-N-nitroso-1-alkylamines |

| N-Methyl-N-nitroso-dodecanamine |

| N-Methyl-N-nitroso-ethylamine |

| N-Methyl-N-nitroso-propylamine |

| N-Methyl-N-nitroso-butylamine |

| N-Methyl-N-nitroso-hexylamine |

| N-Methyl-N-nitroso-heptylamine |

| N-Methyl-N-nitroso-octanamine |

| N-Methyl-N-nitroso-nonylamine |

| N-Methyl-N-nitroso-decanamine |

| N-Methyl-N-nitroso-undecylamine |

| N-nitrosodiethylamine (NDEA) |

| N-nitroso-nortriptyline |

| N-nitroso-fluoxetine |

| N-nitroso-desmethyl-diphenhydramine |

| N-nitroso-duloxetine |

| N-nitroso-lorcaserin |

| N-nitroso-varenicline |

| N-nitroso-sertraline |

| Cyclophosphamide |

| Histidine |

| Tryptophan |

| Hypoxanthine |

| Guanine |

Metabolic Fates and Biotransformation Pathways of N Nitroso N Methyloctadecylamine

Enzymatic Biotransformation Processes and Key Enzymes

The enzymatic metabolism of N-nitrosamines is predominantly an oxidative process mediated by a superfamily of enzymes known as cytochrome P450 (CYP). youtube.com These enzymes are crucial in the initial steps of nitrosamine (B1359907) metabolism, which are essential for both detoxification and, in some cases, metabolic activation to reactive intermediates.

The cytochrome P450 system, a group of heme-containing monooxygenases, plays a central role in the metabolism of a wide array of xenobiotics, including N-nitrosamines. youtube.com Several CYP isoforms have been identified as key players in the oxidative metabolism of nitrosamines. For simpler N-alkylnitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), CYP2E1 is a major catalyst in their oxidation. nih.gov As the alkyl chain length increases, the involvement of other CYP isoforms, such as CYP2A6 and CYP1A1, becomes more prominent. nih.gov

Given the structure of N-nitroso-N-methyloctadecylamine, with its methyl and long octadecyl chains, it is anticipated that its metabolism is also mediated by various CYP enzymes. The presence of different alkyl groups suggests that multiple CYP isoforms may contribute to its biotransformation. While direct evidence for this compound is scarce, the general consensus is that CYP-mediated oxidation is the primary route of metabolism for N-nitrosamines. nih.gov

Table 1: Major Human Cytochrome P450 Isoforms Involved in the Metabolism of Various N-Alkylnitrosamines

| CYP Isoform | Substrate(s) | Role in Metabolism |

| CYP2E1 | N-nitrosodimethylamine (NDMA), N-nitrosomethylethylamine (NMEA) | Primary enzyme for short-chain nitrosamines. nih.gov |

| CYP2A6 | N-nitrosodiethylamine (NDEA), N-nitrosodipropylamine (NDPA) | Increasingly important with longer alkyl chains. nih.gov |

| CYP1A1 | N-nitrosodibutylamine (NDBA) | Significant role in the metabolism of longer-chain nitrosamines. nih.gov |

| CYP2B6 | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Contributes to the bioactivation of tobacco-specific nitrosamines. psu.edu |

| CYP3A4 | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Involved in the metabolism of certain cyclic and tobacco-specific nitrosamines. psu.edu |

The initial and rate-limiting step in the metabolic activation of many N-nitrosamines is α-hydroxylation. nih.gov This reaction involves the enzymatic hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. This process is heavily reliant on cytochrome P450 enzymes. nih.gov

For this compound, two potential sites for α-hydroxylation exist: the methyl group and the methylene (B1212753) group of the octadecyl chain attached to the nitrogen atom.

Hydroxylation of the methyl group: This would lead to the formation of an unstable α-hydroxymethylnitrosamine intermediate. This intermediate would then spontaneously decompose to yield formaldehyde (B43269) and an octadecyl-diazonium ion.

Hydroxylation of the octadecyl chain: α-hydroxylation at the first carbon of the octadecyl chain would result in an α-hydroxyoctadecylnitrosamine. This would subsequently break down to form octadecanal (B32862) and a methyl-diazonium ion.

The resulting diazonium ions are highly reactive electrophiles that can interact with cellular macromolecules. The aldehydes formed, such as formaldehyde and octadecanal, are further metabolized by cellular dehydrogenases.

Identification and Structural Elucidation of Metabolites and Detoxification Products

While specific in-depth studies identifying the full range of metabolites for this compound are not extensively documented in publicly available literature, the expected metabolic products can be inferred from the known biotransformation pathways of other nitrosamines.

Based on the α-hydroxylation pathway, the primary metabolites would be:

Formaldehyde: Arising from the demethylation pathway.

Octadecanal: Resulting from the deoctadecylation pathway.

These aldehydes would then undergo further oxidation. Formaldehyde is typically oxidized to formic acid and eventually to carbon dioxide. Octadecanal would likely be oxidized to octadecanoic acid (stearic acid), a common fatty acid that can enter endogenous metabolic pathways.

Detoxification pathways for nitrosamines can also include denitrosation, which involves the removal of the nitroso group, or reduction of the nitroso group. However, for many N-nitrosamines, α-hydroxylation is the predominant metabolic route.

In Vivo Metabolic Profiling and Excretion Kinetics

General principles of xenobiotic metabolism suggest that the metabolites of this compound would be excreted from the body. The smaller, more water-soluble metabolites, such as formic acid, would likely be excreted in the urine. The long-chain fatty acid metabolite, octadecanoic acid, could be incorporated into lipid pools or further metabolized. The ultimate fate and excretion route of the metabolites would depend on their physicochemical properties.

Occurrence and Environmental Fate of N Nitroso N Methyloctadecylamine

Detection and Levels in Consumer Products

The detection of N-Nitroso-N-methyloctadecylamine has been a subject of scientific investigation, particularly in product categories where its chemical precursors are commonly used. Analytical methods such as gas chromatography combined with a Thermal Energy Analyzer (TEA) have been instrumental in identifying and quantifying this compound at trace levels. nih.gov

Research has confirmed the presence of this compound in certain hair-care products and other cosmetics. nih.govjuniperpublishers.com A notable study analyzed 53 cosmetic products containing ingredients that are potential precursors, such as N,N-dimethyloctadecylamine oxide, N,N-dimethyloctadecylamine, and N-benzyl-N,N-dimethyloctadecylammonium chloride. nih.gov

The study found that this compound was present in a significant portion of the products containing specific precursors. nih.gov The concentrations detected varied widely, from 28 to 969 parts per billion (ppb). nih.gov The presence of the nitrosamine (B1359907) was confirmed through methods including gas chromatography-mass spectrometry. nih.gov The formation of this and other nitrosamines in cosmetics is a concern, as many nitrogen-containing compounds used in these formulations can act as precursors. psu.eductpa.org.uk

Table 1: Detection of this compound in Hair-Care Products

This table summarizes findings from a study on cosmetics containing specific precursor ingredients.

| Precursor Ingredient | Products Analyzed | Products Containing this compound | Concentration Range (ppb) |

|---|---|---|---|

| N,N-dimethyloctadecylamine oxide | 11 | 8 | 28 - 969 |

Data sourced from Morrison, J. B., Hecht, S. S., & Wenninger, J. A. (1983). nih.gov

Beyond cosmetics, investigations have identified long-chain N-nitroso-N-methylalkylamines, including this compound, in other consumer goods. nih.gov Surveys have been conducted on household items like light-duty dishwashing liquids and cleaning preparations. nih.govumn.edu

One study analyzing consumer products from the USA found that a hair-care product and two dishwashing liquids were contaminated with significant amounts of N-nitroso-N-methylalkylamines. nih.gov These products were found to contain fatty amine oxides, which are suspected precursors. nih.gov Another analysis of household dishwashing liquids and surface cleaners also detected related long-chain nitrosamines, such as N-nitroso-N-methyldodecylamine, in products formulated with N,N-dimethyldodecylamine-N-oxide. umn.edu While this compound was not specifically quantified in this particular study, the presence of other similar long-chain nitrosamines points to a pattern of contamination in products containing certain amine oxides. umn.educa.gov

Table 2: Detection of Long-Chain N-Nitroso-N-methylalkylamines in Consumer Products

This table presents findings on the presence of long-chain nitrosamines in various household products.

| Product Category | Precursor Indicated | Detected Compounds |

|---|---|---|

| Hair-Care Products | Fatty Amine Oxides | N-nitroso-N-methylalkylamines |

| Dishwashing Liquids | Fatty Amine Oxides | N-nitroso-N-methylalkylamines |

| Dishwashing Liquids | N,N-dimethyldodecylamine-N-oxide | N-nitroso-N-methyldodecylamine, N-nitroso-N-methyltetradecylamine |

Data sourced from Kamp, E., & Eisenbrand, G. (1991) and Morrison, J. B., & Hecht, S. S. (1983). nih.govumn.edu

Environmental Distribution, Persistence, and Transformation

The environmental fate of this compound is influenced by its physical and chemical properties, particularly its long alkyl chain which affects its solubility and interaction with environmental matrices.

Wastewater treatment plants (WWTPs) are significant conduits for the entry of contaminants from consumer products into the environment. ewg.orgrsc.org While specific data on this compound in WWTPs is limited, the general fate of nitrosamines has been studied. Municipal wastewater can contain various nitrosamines and their precursors from domestic and industrial sources. rsc.orgnih.gov

Studies on various nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosomorpholine (NMOR), show that removal efficiencies in activated sludge treatment can be variable, ranging from 35% to over 99% depending on the specific compound and plant conditions. nih.govnih.gov However, for some nitrosamines, removal can be less effective at low initial concentrations. nih.gov Consequently, treated wastewater effluent can still release low levels of nitrosamines into receiving surface waters. nih.gov Once in aquatic environments, nitrosamines can be found in the water column and may partition to sediments. daneshyari.com A study of U.S. freshwater sediments near WWTPs detected several nitrosamines, indicating that these compounds can persist and accumulate in benthic zones. daneshyari.com The long, hydrophobic alkyl chain of this compound would suggest a higher potential for partitioning to organic matter in sludge and sediments compared to more water-soluble, shorter-chain nitrosamines.

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes.

Photodegradation: Nitrosamines are known to be susceptible to photolytic degradation upon exposure to ultraviolet (UV) light. nih.govsci-hub.se This process involves the breaking of the N-NO bond. nih.gov In a study involving cosmetic products containing this compound, all tested products showed a decrease in the compound's concentration following irradiation with UV light, confirming its potential for photodegradation. nih.gov Direct UV photolysis is an effective method for destroying nitrosamines in water. pacewater.com

Biodegradation: The biodegradation of nitrosamines in the environment can occur, but rates are highly variable and dependent on the specific compound and environmental conditions. gassnova.no Studies on N-nitrosodimethylamine (NDMA) have shown that it can be biodegraded by certain microorganisms, which may use it as a source of nitrogen. nih.gov However, other studies have found that NDMA can be recalcitrant or only partially biodegraded in some environments. nih.gov Research on the biodegradation of N-nitrosodiethanolamine (NDELA) in lake and river water showed that degradation was possible, with half-lives ranging from approximately 28 to 38 days, and was influenced by temperature. gassnova.no There is a lack of specific data on the biodegradation of this compound. Its long alkyl chain might make it less bioavailable than smaller, more soluble nitrosamines, but it could also be a target for co-metabolic degradation by bacteria capable of metabolizing long-chain alkanes.

Other Abiotic Processes: Besides photodegradation, other abiotic processes could contribute to the transformation of this compound. Hydrolysis is one such process, though the stability of nitrosamines to hydrolysis varies. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are effective at degrading nitrosamines in water treatment scenarios and could play a role in their environmental degradation where such radicals are naturally formed. nih.gov

Risk Assessment and Regulatory Implications of N Nitroso N Methyloctadecylamine Exposure

Methodologies for Quantitative Health Risk Characterization

The quantitative health risk characterization of nitrosamines, including N-Nitroso-N-methyloctadecylamine, is a complex process grounded in toxicological principles and regulatory science. americanpharmaceuticalreview.comfda.gov The primary goal is to establish a safe level of exposure, often expressed as an Acceptable Intake (AI) limit.

A cornerstone of this process is the risk assessment, which involves identifying the potential for nitrosamine (B1359907) formation and presence. americanpharmaceuticalreview.comwinston.com This assessment considers the entire lifecycle of a product, from the raw materials and manufacturing process to storage and packaging. pharmamanufacturing.compharmaceuticalonline.com If a risk is identified, confirmatory testing using sensitive and validated analytical methods is required. winston.compharmamanufacturing.com

The International Council for Harmonisation (ICH) M7(R2) guidance is a key document in this field, recommending the control of known mutagenic carcinogens at or below a level that poses a negligible cancer risk. fda.gov Nitrosamines are categorized as "cohort of concern" compounds, necessitating stringent control. alcami.comacs.org

For determining AI limits, several approaches are employed:

Substance-specific data: When available, carcinogenicity data for the specific nitrosamine is used to derive an AI limit. khlaw.com

Read-across approach: In the absence of substance-specific data, a structurally similar surrogate with robust data can be used. khlaw.com

Carcinogenic Potency Categorization Approach (CPCA): Developed by the FDA in collaboration with the Nitrosamine International Technical Working Group (NITWG), the CPCA categorizes nitrosamines into five potency levels based on their structural features and the α-hydroxylation mechanism of metabolic activation. acs.orgchromatographyonline.com This allows for the estimation of an AI without direct safety data. chromatographyonline.com

Default AI limit: In cases where an AI limit cannot be determined through the above methods, the FDA recommends a default limit of 26.5 ng/day. khlaw.comthefdagroup.com

It is important to note that if multiple nitrosamines are present, the total limit should generally not exceed the AI of the most potent impurity. vistaar.ai

Global Regulatory Frameworks and International Guidelines for N-Nitroso Compounds

The regulation of N-nitroso compounds is a global concern, with major regulatory agencies establishing guidelines to control their presence in various products. aquigenbio.com

European Union Regulations and Directives

The European Medicines Agency (EMA) has been at the forefront of addressing nitrosamine impurities since their detection in "sartan" medicines in 2018. frontiersin.orgeuropa.eueuropa.eu The EMA requires marketing authorization holders (MAHs) to conduct risk assessments for all human medicines and implement control strategies to ensure nitrosamine levels are kept within acceptable limits. frontiersin.org

Key aspects of the EU framework include:

Risk Assessment: MAHs are responsible for evaluating the risk of nitrosamine presence in their products. frontiersin.org

Setting Limits: The Committee for Medicinal Products for Human Use (CHMP) assesses and sets harmonized AI limits for specific nitrosamines across all EU Member States. frontiersin.org

Guidance: The EMA provides detailed guidance on risk assessment methodologies, testing requirements, and control measures. oajmr.com

For cosmetics, Regulation (EC) No 1223/2009 prohibits nitrosamines. measurlabs.com To prevent their formation, high-risk ingredients should not be combined with nitrosating agents, and products must be stored in nitrite-free containers, with a maximum allowable nitrosamine content of 50 μg/kg in the final product. measurlabs.com In toys intended for young children or to be placed in the mouth, Directive 2009/48/EC sets strict migration limits of 0.05 mg/kg for N-nitrosamines and 1 mg/kg for N-nitrosatable substances. measurlabs.com

United States Food and Drug Administration (FDA) Approaches and Advisories

The U.S. FDA has issued comprehensive guidance for the control of nitrosamine impurities in human drugs. fda.govkhlaw.com The FDA's approach is centered on a three-step mitigation strategy:

Risk Assessment: Manufacturers are required to conduct risk assessments to evaluate the potential for nitrosamine impurities in their products. pharmaceuticalonline.comvistaar.ai

Confirmatory Testing: If a risk is identified, confirmatory testing using sensitive and validated methods is necessary. winston.comvistaar.ai

Reporting and Implementation of Changes: If nitrosamine impurities are detected, manufacturers must investigate the root cause and implement changes to their manufacturing processes to mitigate the risk. pharmaceuticalonline.com

The FDA has established AI limits for several common nitrosamines and provides a framework for determining limits for others. vistaar.ai The agency also emphasizes the importance of collaboration between drug product and active pharmaceutical ingredient (API) manufacturers. winston.com The FDA recommends that risk assessments for approved or marketed products for small molecule nitrosamine impurities should have been completed by March 31, 2021, with confirmatory testing and application changes submitted by October 1, 2023. For Nitrosamine Drug Substance-Related Impurities (NDSRIs), the risk assessment completion date was recommended as November 1, 2023, with confirmatory testing and application changes due by August 1, 2025. raps.org

Standards and Best Practices from Other International Bodies

The World Health Organization (WHO) and the International Council for Harmonisation (ICH) also play crucial roles in setting global standards for nitrosamine control. who.intraps.org

WHO: The WHO provides guidance on good manufacturing practices (GMP) for preventing and controlling nitrosamine contamination. raps.org They emphasize the need for a comprehensive risk management plan that covers all aspects of production. who.intraps.org

ICH: The ICH M7(R2) guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities, including nitrosamines, in pharmaceuticals to limit potential carcinogenic risk. fda.govalcami.com This guideline is widely adopted by regulatory agencies globally.

The Codex Alimentarius, established by the Food and Agriculture Organization (FAO) and WHO, sets international food standards, including maximum residue limits for nitrites and nitrates, which are precursors to nitrosamines. oajmr.com

Development and Implementation of Exposure Mitigation and Impurity Control Strategies

To minimize the risk of this compound and other nitrosamine impurities, a multi-faceted approach focusing on process optimization and control is essential.

Optimization of Manufacturing and Formulation Processes to Minimize Nitrosamine Formation

A critical step in mitigating nitrosamine formation is the careful design and control of manufacturing processes. senpharma.vnzamann-pharma.com Key strategies include:

Risk Assessment of Manufacturing Processes: A thorough review of the synthesis route, including starting materials, intermediates, and process conditions, is necessary to identify potential risks for nitrosamine formation. pharmamanufacturing.com

pH Control: Maintaining an optimal pH is crucial, as highly acidic conditions can promote nitrosation reactions. zamann-pharma.com

Avoidance of High-Risk Reagents: Whenever possible, the use of secondary or tertiary amines and nitrosating agents like nitrites should be avoided or replaced with less reactive alternatives. khlaw.comzamann-pharma.com

Process Optimization: Reducing the contact time between components that can form nitrosamines and optimizing reaction conditions such as temperature can significantly lower the risk. winston.comsenpharma.vn

Formulation Strategies:

Excipient Selection: Choosing excipients with low nitrite (B80452) content is a key mitigation strategy. senpharma.vnzamann-pharma.com

Inhibitors: The addition of antioxidants like ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E) can inhibit nitrosamine formation. senpharma.vnzamann-pharma.com

Supplier Qualification: A robust supplier qualification program, including audits and testing of raw materials, is essential to prevent the introduction of contaminated materials into the manufacturing process. pharmamanufacturing.comkhlaw.com

Packaging and Storage: The selection of appropriate packaging materials is important to prevent the leaching of nitrosamines. senpharma.vn For instance, materials containing nitrocellulose should be avoided. senpharma.vn Optimizing storage conditions can also help minimize the formation of impurities over the product's shelf life. senpharma.vn

By implementing these comprehensive strategies, manufacturers can effectively control and minimize the presence of this compound and other nitrosamine impurities, ensuring the safety and quality of their products.

Comprehensive Monitoring and Surveillance Programs for this compound in Products

The monitoring and surveillance of this compound and related long-chain nitrosamines in consumer products are critical for risk assessment. These programs rely on sophisticated analytical methodologies to detect and quantify the presence of these compounds, which are not intentionally added but can form from precursor chemicals. ca.gov Surveillance efforts have focused primarily on product categories where precursor compounds, such as certain tertiary amines and amine oxides, are used as ingredients. ca.govnih.gov

Research and monitoring programs have established that this compound can be present as a contaminant in certain consumer goods, particularly hair-care products. ca.govnih.govumn.edu These findings are underpinned by targeted analytical campaigns that screen products containing potential precursors like N,N-dimethyloctadecylamine oxide, N,N-dimethyloctadecylamine, and N-benzyl-N,N-dimethyloctadecylammonium chloride. nih.govumn.edu

The primary analytical technique cited in studies for the detection of this compound is Gas Chromatography (GC) combined with a Thermal Energy Analyzer (TEA). nih.govumn.edu The TEA detector is highly sensitive and selective for the nitroso functional group, making it well-suited for analyzing nitrosamines. pmda.go.jp To ensure accuracy, the presence of the compound is often confirmed using combined gas chromatography-mass spectrometry (GC-MS), which provides structural verification. nih.govumn.edu Furthermore, photolysis experiments, where samples are exposed to ultraviolet light, are used as an additional confirmatory step; a loss of the TEA response for this compound after irradiation supports its identification. nih.govumn.edu For quantitative analysis, an internal standard, such as [1-14C]this compound, is often employed to account for any loss of the analyte during sample preparation and analysis. nih.gov

Surveillance studies have successfully applied these methods to various consumer products. In one significant study, 53 cosmetic products containing one or more potential precursor ingredients were analyzed. nih.govumn.edu The results revealed that this compound was detectable in a subset of these products. Specifically, 8 out of 11 products containing N,N-dimethyloctadecylamine oxide and 3 out of 38 products containing N-benzyl-N,N-dimethyloctadecylammonium chloride were found to be contaminated. nih.govumn.edu The concentration of this compound in these positive samples ranged from 28 to 969 parts per billion (ppb). nih.gov

Similar monitoring efforts have been conducted for other long-chain nitrosamines in cosmetics and household cleaning agents. One study analyzed 26 consumer products from the United States and found that a hair-care product and two dishwashing liquids containing fatty amine oxides were contaminated with substantial amounts of N-nitroso-N-methylalkylamines. nih.gov Another analysis of eleven household dishwashing liquids and four surface cleaners found that all products formulated with N,N-dimethyldodecylamine-N-oxide contained both N-nitroso-N-methyldodecylamine (112 to 661 ppb) and N-nitroso-N-methyltetradecylamine (46 to 151 ppb). nih.gov

The data from these monitoring programs are essential for understanding the prevalence and levels of this compound and related compounds in consumer goods.

Table 1: Findings from Monitoring Studies on this compound and Related Compounds in Consumer Products

| Product Category | Compound Detected | No. of Products Tested | No. of Products with Detections | Concentration Range (ppb) | Reference |

|---|---|---|---|---|---|

| Hair-Care Products | This compound | 11 (containing N,N-dimethyloctadecylamine oxide) | 8 | 28 - 969 | nih.gov |

| Hair-Care Products | This compound | 38 (containing N-benzyl-N,N-dimethyloctadecylammonium chloride) | 3 | 28 - 969 | nih.gov |

| Dishwashing Liquids | N-nitroso-N-methyldodecylamine | 11 | 3 | 112 - 661 | nih.gov |

| Dishwashing Liquids | N-nitroso-N-methyltetradecylamine | 11 | 3 | 46 - 151 | nih.gov |

| Surface Cleaners | N-nitroso-N-methyldodecylamine | 4 | 1 | Not specified | nih.gov |

| Hair-Care Products | N-nitroso-N-methyldodecylamine | Not specified | Not specified | 11 - 873 | nih.gov |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| [1-14C]this compound |

| N,N-dimethyldodecylamine-N-oxide |

| N,N-dimethyloctadecylamine |